molecular formula C19H15F3N4O3 B11544547 (4Z)-4-{[(2-ethylphenyl)amino]methylidene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[(2-ethylphenyl)amino]methylidene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11544547
M. Wt: 404.3 g/mol
InChI Key: UMNPJTGERQRXCF-UHFFFAOYSA-N
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Description

(4Z)-4-{[(2-ETHYLPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[(2-ETHYLPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolone structure, followed by the introduction of the ethylphenyl, nitrophenyl, and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[(2-ETHYLPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(4Z)-4-{[(2-ETHYLPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-{[(2-ETHYLPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-4-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • **(4Z)-4-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-{[(2-ETHYLPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15F3N4O3

Molecular Weight

404.3 g/mol

IUPAC Name

4-[(2-ethylphenyl)iminomethyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H15F3N4O3/c1-2-12-5-3-4-6-16(12)23-11-15-17(19(20,21)22)24-25(18(15)27)13-7-9-14(10-8-13)26(28)29/h3-11,24H,2H2,1H3

InChI Key

UMNPJTGERQRXCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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